(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone
Overview
Description
JWH 193 is a synthetic cannabinoid from the aminoalkylindole and naphthoylindole families. It acts as a cannabinoid receptor agonist, binding to the central cannabinoid receptor 1 with high affinity. This compound was invented by the pharmaceutical company Sanofi-Winthrop in the early 1990s .
Preparation Methods
The synthesis of JWH 193 involves the reaction of 1-(2-morpholin-4-ylethyl)indole with 4-methylnaphthalen-1-ylmethanone. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity
Chemical Reactions Analysis
JWH 193 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
JWH 193 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Researchers study its effects on cannabinoid receptors to understand the physiological and pharmacological properties of synthetic cannabinoids.
Medicine: Although not used clinically, JWH 193 is studied for its potential therapeutic effects and toxicological properties.
Mechanism of Action
JWH 193 exerts its effects by binding to the central cannabinoid receptor 1 with high affinity. This interaction activates the receptor, leading to various physiological responses. The molecular targets and pathways involved include the modulation of neurotransmitter release and the activation of intracellular signaling cascades .
Comparison with Similar Compounds
JWH 193 is similar to other synthetic cannabinoids such as JWH 200, JWH 122, and JWH 198. it has a higher binding affinity and potency compared to JWH 200. A structural isomer of JWH 193 with the methyl group on the indole ring instead of the naphthoyl ring also exhibits increased potency .
Similar Compounds
- JWH 200
- JWH 122
- JWH 198
- 6-Methyl-JWH-200
JWH 193’s uniqueness lies in its high binding affinity and potency, making it a valuable compound for research purposes.
Properties
IUPAC Name |
(4-methylnaphthalen-1-yl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-19-10-11-23(21-7-3-2-6-20(19)21)26(29)24-18-28(25-9-5-4-8-22(24)25)13-12-27-14-16-30-17-15-27/h2-11,18H,12-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKWPPYMDARCKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158108 | |
Record name | JWH-193 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133438-58-1 | |
Record name | (4-Methyl-1-naphthalenyl)[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133438-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-193 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133438581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-193 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-193 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB1TIJ1IO9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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